3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of fluorinated amides This compound is characterized by the presence of a fluorine atom, a hexanoyl group, a tetrahydroquinoline moiety, and a phenylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination. This step requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Benzamide: The final step involves coupling the fluorinated tetrahydroquinoline with N-phenylbenzamide. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the carbonyl groups. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) can be used for this purpose.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: NaOMe in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its fluorinated nature may impart desirable properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
- 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylpropionamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is unique due to its specific benzamide structure. This structure may confer distinct chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.
Properties
Molecular Formula |
C29H31FN2O2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
3-fluoro-N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C29H31FN2O2/c1-3-4-6-18-28(33)31-21(2)19-27(25-16-9-10-17-26(25)31)32(24-14-7-5-8-15-24)29(34)22-12-11-13-23(30)20-22/h5,7-17,20-21,27H,3-4,6,18-19H2,1-2H3 |
InChI Key |
ZGIFHBGXHOMSAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.